Sodium (S)-3-phenyllactate
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Overview
Description
Sodium (S)-3-phenyllactate: is a sodium salt of (S)-3-phenyllactic acid, a chiral molecule with a phenyl group attached to the third carbon of a lactic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: Sodium (S)-3-phenyllactate can be synthesized through the neutralization of (S)-3-phenyllactic acid with sodium hydroxide. The reaction typically involves dissolving (S)-3-phenyllactic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches neutrality. The resulting solution is then evaporated to obtain the sodium salt.
Enzymatic Synthesis: Another method involves the use of enzymes such as lactate dehydrogenase to catalyze the conversion of phenylpyruvic acid to (S)-3-phenyllactic acid, which is then neutralized with sodium hydroxide.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using the neutralization method due to its simplicity and cost-effectiveness. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium (S)-3-phenyllactate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols, such as (S)-3-phenyllactic alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride and reagents such as halogens or nitrating agents.
Major Products:
Oxidation: Phenylpyruvic acid or benzaldehyde derivatives.
Reduction: (S)-3-phenyllactic alcohol.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in the study of stereochemistry and chiral catalysis.
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its role in metabolic pathways involving lactic acid derivatives.
Medicine:
- Explored for its potential use in pharmaceuticals as an intermediate in drug synthesis.
- Evaluated for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry:
- Utilized in the production of biodegradable polymers.
- Applied in the synthesis of specialty chemicals and fine chemicals.
Mechanism of Action
Mechanism: Sodium (S)-3-phenyllactate exerts its effects through various biochemical pathways. It can act as a substrate for enzymes involved in metabolic processes, influencing the production of other bioactive compounds. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic functions.
Molecular Targets and Pathways:
Enzymes: Lactate dehydrogenase, phenylalanine hydroxylase.
Pathways: Glycolysis, phenylalanine metabolism.
Comparison with Similar Compounds
Sodium lactate: Similar in structure but lacks the phenyl group, making it less hydrophobic and less effective in certain applications.
Sodium mandelate: Contains a mandelic acid backbone instead of lactic acid, leading to different reactivity and applications.
Uniqueness: Sodium (S)-3-phenyllactate is unique due to its chiral nature and the presence of a phenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
57618-25-4 |
---|---|
Molecular Formula |
C9H9NaO3 |
Molecular Weight |
188.16 g/mol |
IUPAC Name |
sodium;(2S)-2-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C9H10O3.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8,10H,6H2,(H,11,12);/q;+1/p-1/t8-;/m0./s1 |
InChI Key |
DVSAFLNBVQKEKE-QRPNPIFTSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)[O-])O.[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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